molecular formula C9H14O2 B13076287 1-Cyclobutyl-2-methylbutane-1,3-dione

1-Cyclobutyl-2-methylbutane-1,3-dione

Cat. No.: B13076287
M. Wt: 154.21 g/mol
InChI Key: WPENRQINMKHOMG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methylbutane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a cycloalkane derivative, characterized by a cyclobutyl group attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-methylbutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl ketone with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with agents such as lithium aluminum hydride can yield alcohol derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Cyclobutyl-2-methylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Cyclobutylmethyl ketone: Shares the cyclobutyl group but differs in the functional groups attached to the carbon chain.

    Methyl acetoacetate: Contains a similar dione structure but lacks the cyclobutyl group.

Uniqueness: 1-Cyclobutyl-2-methylbutane-1,3-dione is unique due to the combination of a cyclobutyl group with a butane-1,3-dione backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclobutyl-2-methylbutane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-6(7(2)10)9(11)8-4-3-5-8/h6,8H,3-5H2,1-2H3

InChI Key

WPENRQINMKHOMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1CCC1

Origin of Product

United States

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